4-Chloro-2-naphthonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H6ClN |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
4-chloronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H6ClN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H |
InChI Key |
QTZPTPWRXRIIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Cl)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2 Naphthonitrile and Analogues
Methods for Introducing the Nitrile Functionality onto Naphthalene (B1677914) Scaffolds
The cyano group is a versatile functional group in organic chemistry, serving as a precursor to amines, carboxylic acids, and other functionalities. nih.govbyjus.com Its introduction onto a naphthalene ring can be accomplished through several reliable methods.
The Sandmeyer Reaction and Its Modifications
A classic and widely used method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orglscollege.ac.in Discovered by Traugott Sandmeyer in 1884, this reaction initially involves the conversion of a primary aromatic amine to a diazonium salt. wikipedia.orggeeksforgeeks.org This is typically achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong acid. geeksforgeeks.org The resulting diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a cyanide, releasing nitrogen gas in the process. wikipedia.orglscollege.ac.in The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. byjus.comwikipedia.org
The general applicability of the Sandmeyer reaction makes it suitable for the synthesis of various aryl nitriles, including naphthonitrile derivatives. wikipedia.orggeeksforgeeks.org For instance, α-naphthonitrile can be prepared from α-naphthylamine via this method. orgsyn.org Modifications to the classic Sandmeyer reaction have been developed to improve yields and expand its scope. These can include alterations in the copper catalyst and reaction conditions. libretexts.org Catalytic versions of the Sandmeyer cyanation have been developed to reduce the amount of copper salts required, which is advantageous from both a cost and environmental perspective. bohrium.com
Cyanation Reactions Employing Metal Catalysts
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The introduction of a nitrile group is no exception, with palladium and copper catalysts being particularly prominent.
Palladium-catalyzed cyanation of aryl halides and triflates offers a powerful alternative to the Sandmeyer reaction. nih.govrsc.org These reactions typically involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a cyanide source, such as zinc cyanide or potassium hexacyanoferrate(II). nih.govthieme-connect.de The use of K4[Fe(CN)6] is often favored as it is a less toxic cyanide source. scispace.com Microwave-assisted palladium-catalyzed cyanation has been shown to accelerate these reactions, leading to high yields in shorter timeframes. scispace.com However, a significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions. researchgate.net
Copper-catalyzed cyanation reactions, often referred to as Rosenmund-von Braun reactions, are also widely used. bohrium.com While traditional methods required stoichiometric amounts of copper(I) cyanide at high temperatures, newer protocols utilize catalytic amounts of copper, often in the presence of a ligand, under milder conditions. organic-chemistry.org These methods have shown excellent functional group tolerance. organic-chemistry.org Copper-catalyzed domino halide exchange-cyanation of aryl bromides has also been developed, allowing for the efficient conversion of aryl bromides to the corresponding nitriles. organic-chemistry.org Recent advancements have even explored copper-catalyzed asymmetric radical cyanation to produce chiral nitriles. acs.orgsnnu.edu.cn
Table 1: Comparison of Metal-Catalyzed Cyanation Methods
| Catalyst System | Typical Substrates | Cyanide Source | Key Advantages |
| Palladium/Phosphine Ligand | Aryl Halides, Aryl Triflates | Zn(CN)₂, K₄[Fe(CN)₆] | High yields, broad substrate scope. nih.govthieme-connect.de |
| Copper/Ligand | Aryl Halides | NaCN, KCN, CuCN | Milder conditions, cost-effective. organic-chemistry.org |
Dehydration of Naphthalenecarboxamides
Another fundamental route to nitriles is the dehydration of primary amides. chemguide.co.uk This transformation can be particularly useful if the corresponding naphthalenecarboxamide is readily accessible. The reaction involves the removal of a water molecule from the primary amide group (-CONH₂) to form the nitrile group (-CN). orgoreview.com
A variety of dehydrating agents can be employed for this purpose. Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.comcommonorganicchemistry.com For example, heating an amide with phosphorus(V) oxide is a standard procedure to produce the corresponding nitrile. chemguide.co.uk Similarly, phosphorus oxychloride can be used to dehydrate amides, as demonstrated in the synthesis of 4-bromo-2-naphthonitrile from 4-bromo-2-naphthalene carboxamide. google.com Milder, non-acidic conditions can be achieved using reagents like trifluoroacetic anhydride (B1165640) (TFAA). commonorganicchemistry.com More recent developments have introduced other efficient phosphorus-based reagents such as P(NMe₂)₃ and PCl₃ for this transformation under mild conditions. nih.gov
Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion
| Reagent | Typical Conditions | Notes |
| Phosphorus Pentoxide (P₂O₅) | Heating solid mixture | Classic, strong dehydrating agent. chemguide.co.ukorgoreview.com |
| Phosphorus Oxychloride (POCl₃) | Heating | Effective, HCl is a byproduct. orgoreview.comcommonorganicchemistry.comgoogle.com |
| Thionyl Chloride (SOCl₂) | Heating | Effective, generates SO₂ and HCl. orgoreview.comcommonorganicchemistry.com |
| Trifluoroacetic Anhydride (TFAA) | Milder, non-acidic | Can cause trifluoroacetylation of other reactive groups. commonorganicchemistry.com |
Regioselective Introduction of Chloro Substituents on Naphthalene
The position of the chloro substituent on the naphthalene ring is critical for the final structure of 4-chloro-2-naphthonitrile. Achieving the desired regioselectivity often depends on the directing effects of substituents already present on the ring or the specific chlorinating agent and conditions used.
Direct Chlorination Approaches
Direct chlorination of naphthalene can lead to a mixture of isomers, and controlling the regioselectivity can be challenging. researchgate.net The substitution pattern is influenced by the reaction conditions and the presence of catalysts. For instance, the electrophilic chlorination of naphthalene in the presence of certain metal chlorides, such as copper(II) chloride, has been shown to produce a selective chlorination pattern at the 1 and 4 positions. nih.gov The gas-phase chlorination of naphthalene has also been studied, with 1-chloronaphthalene (B1664548) being the major monosubstituted product. researchgate.net
For substituted naphthalenes, the existing functional groups play a crucial role in directing the incoming chloro substituent. For example, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to either the C8 or C2 position depending on the presence of additives. researchgate.net Similarly, the metal-free halogenation of certain naphthalene amides can proceed with high regioselectivity. rsc.org
Via Halogen Exchange Reactions
Halogen exchange reactions, sometimes referred to as Finkelstein-type reactions, provide an alternative route to introduce a chlorine atom. This method involves the replacement of another halogen, typically bromine or iodine, with chlorine. This approach can be advantageous if the corresponding bromo- or iodo-naphthalene derivative is more readily accessible with the desired regiochemistry.
Photocatalytic halogen exchange reactions have been developed that allow for the conversion of aryl bromides to aryl chlorides using a simple iron catalyst and an inorganic chloride salt like sodium chloride. rsc.orggoogle.com This method has been shown to be effective for various aromatic and heteroaromatic bromides. rsc.org The reaction proceeds with high selectivity. google.com
Multi-step Synthesis Pathways for this compound Precursors
Synthesis from Substituted Naphthalenes
A common strategy for preparing precursors to this compound involves the functionalization of substituted naphthalenes, such as 2-naphthylamine (B18577) or 2-naphthol (B1666908).
One plausible pathway begins with 2-naphthylamine. The amino group in 2-naphthylamine is an activating group that can direct electrophilic substitution. Chlorination of 2-naphthylamine can introduce a chlorine atom onto the naphthalene ring. For instance, reaction with chlorine in an acidic medium can yield chloro-substituted naphthylamines. google.com Subsequent conversion of the amino group to a nitrile can be achieved through the Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then treated with a copper(I) cyanide solution to afford the corresponding nitrile. nih.govrsc.org
Alternatively, starting from 2-naphthol, the Bucherer reaction can be employed to synthesize 2-naphthylamine by heating 2-naphthol with an aqueous solution of ammonia (B1221849) and sodium bisulfite. atamanchemicals.com The resulting 2-naphthylamine can then be subjected to chlorination and a subsequent Sandmeyer reaction as described above.
Another approach involves the synthesis of 4-chloro-1-naphthylamine, which can be prepared by the chlorination of 1-naphthylamine. google.com This can then potentially be functionalized to introduce a nitrile group at the 2-position, although this would require more complex regioselective control.
A documented synthesis of 4-chloro-2-naphthylamine involves treating 2-naphthylamine with a chlorinating agent. rsc.org This intermediate can then be converted to this compound via the Sandmeyer reaction.
Sequential Functionalization Strategies
Sequential functionalization offers a versatile approach to building the desired molecule by introducing functional groups in a stepwise manner. A logical sequence for the synthesis of this compound could start with the nitration of naphthalene. Nitration of naphthalene typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648). While direct nitration to 2-nitronaphthalene is not the major pathway, separation of the isomers is possible. chemicalbook.com
Once 2-nitronaphthalene is obtained, it can be chlorinated. The nitro group is a deactivating, meta-directing group, but under forcing conditions, chlorination can occur. A more viable route involves the reduction of the nitro group to an amine, followed by chlorination and then the Sandmeyer reaction. For example, 2-nitronaphthalene can be reduced to 2-naphthylamine using various reducing agents, such as iron in acetic acid or catalytic hydrogenation. rsc.org The resulting 2-naphthylamine can then be chlorinated and converted to the nitrile as previously described.
A patent describes a multi-step synthesis for a related compound, 4-chloro-2-trifluoromethylbenzonitrile, which provides a model for a sequential functionalization strategy. This process involves nitration of m-chlorobenzotrifluoride, followed by reduction of the nitro group, diazotization, and finally cyanation. scielo.br A similar strategy could be adapted for the naphthalene system.
A synthesis of 4-cyano-1-methoxy-2-nitronaphthalene (B8328834) has been reported, which involves the nitration of 1-cyano-4-methoxynaphthalene. prepchem.com This demonstrates the feasibility of introducing functional groups onto a pre-existing cyanonaphthalene scaffold.
Modern Catalytic Approaches in Naphthonitrile Synthesis
Modern organic synthesis heavily relies on transition-metal catalysis to achieve efficient and selective transformations. Palladium- and copper-catalyzed reactions are particularly prominent in the synthesis of aryl nitriles, including halogenated naphthonitriles.
Palladium-Catalyzed Reactions
Palladium-catalyzed cyanation reactions, often referred to as Buchwald-Hartwig amination-type couplings, have become a powerful tool for the synthesis of aryl nitriles from aryl halides. These reactions typically employ a palladium catalyst, a phosphine ligand, and a cyanide source. nih.gov
A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of these reactions. For instance, a practical method for the palladium-catalyzed cyanation of aryl halides using Pd/C as a heterogeneous catalyst has been reported, which is applicable to various aryl bromides and activated aryl chlorides. chemicalbook.com The use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic cyanide source has also been successfully employed in palladium-catalyzed cyanations. scispace.com
The substrate scope of these reactions is broad, and they have been successfully applied to the cyanation of various (hetero)aryl chlorides and bromides. nih.gov For example, the cyanation of 1-bromonaphthalene (B1665260) using a palladium catalyst and K₄[Fe(CN)₆] has been shown to proceed in high yield. scispace.com The reaction conditions can often be tuned to tolerate a range of functional groups.
A general and practical protocol for the palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides has been developed using K₄[Fe(CN)₆]·3H₂O as the cyanide source, which offers a safer alternative to traditional cyanide reagents. nih.gov
| Catalyst System | Aryl Halide | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd/C, dppf | Various aryl bromides | Zn(CN)₂ | DMAC | 110 | up to 98 | chemicalbook.com |
| Pd(OAc)₂, L1 | Ethyl 4-chlorobenzoate | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | - | - | nih.gov |
| Palladacycle | 1-Bromonaphthalene | K₄[Fe(CN)₆] | DMF | 130 (MW) | 90 | scispace.com |
| Pd/C, PPh₃ | Various aryl halides | Formamide/TCT | Formamide | 130 | Good to excellent | chemistryviews.org |
Copper-Catalyzed Reactions
Copper-catalyzed cyanation reactions, a modification of the traditional Rosenmund-von Braun reaction, offer a cost-effective alternative to palladium-based systems. These reactions typically involve a copper(I) salt, such as CuCN or CuI, as the catalyst and cyanide source. scispace.com
The development of ligands has significantly improved the efficiency and scope of copper-catalyzed cyanations. For example, the use of 1,10-phenanthroline (B135089) as a ligand has been shown to promote the cyanation of aryl iodides. scispace.com
Copper-catalyzed methods have been successfully applied to the synthesis of a variety of aryl nitriles from aryl halides. rsc.org The reaction conditions can be adapted to tolerate various functional groups. A copper-catalyzed cyanation of arenes using benzyl (B1604629) nitrile as a cyanide surrogate has also been reported, offering an alternative pathway that avoids the direct use of toxic metal cyanides. orgsyn.org
| Catalyst System | Aryl Halide | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI, Ligand | Various aryl bromides | K₄[Fe(CN)₆] | DMF | 130 | Excellent | rsc.org |
| Cu(TFA)₂ | Naphthalenes | Benzoyl cyanide | - | - | Moderate to good | nih.gov |
| CuI | Aryl bromides | NaCN | - | - | - | scispace.com |
Comparative Analysis of Synthetic Efficiency and Yield for Halogenated Naphthonitriles
The choice of synthetic method for halogenated naphthonitriles depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups. A direct comparison of the efficiency and yield of different methods for a range of halogenated naphthonitriles is challenging due to the variability in reported reaction conditions and substrates. However, by examining the available data, some general trends can be observed.
The Sandmeyer reaction is a well-established and reliable method for the conversion of aryl amines to aryl nitriles. While it is a multi-step process involving the synthesis of the amine precursor and its diazotization, it often provides good yields for the final cyanation step.
Palladium-catalyzed cyanation reactions offer a more direct route from aryl halides and generally exhibit high functional group tolerance and excellent yields, often exceeding 90%. chemicalbook.comscispace.com The development of air- and moisture-stable catalysts and the use of non-toxic cyanide sources have made this method increasingly attractive for both laboratory and industrial applications.
Copper-catalyzed cyanations provide a more economical alternative to palladium-based systems. While historical methods often required harsh conditions and stoichiometric amounts of copper cyanide, modern protocols with appropriate ligands have significantly improved yields and reaction conditions. rsc.org Yields for copper-catalyzed reactions are often good to excellent, although they can be more sensitive to the substrate and reaction parameters compared to their palladium-catalyzed counterparts.
Below is a comparative table summarizing typical yields for different cyanation methods on relevant substrates.
| Method | Substrate Type | Typical Yield (%) | Advantages | Disadvantages |
| Sandmeyer Reaction | Aryl amine | 60-80 | Well-established, reliable | Multi-step, requires diazotization |
| Palladium-Catalyzed Cyanation | Aryl halide | 80-98 | High yield, broad scope, functional group tolerance | Higher catalyst cost |
| Copper-Catalyzed Cyanation | Aryl halide | 70-95 | Cost-effective | Can require harsher conditions, may have lower functional group tolerance |
Chemical Reactivity and Transformation Chemistry of 4 Chloro 2 Naphthonitrile
Reactions Involving the Nitrile Functional Group
The cyano (-C≡N) group of 4-Chloro-2-naphthonitrile is a reactive center, susceptible to nucleophilic additions, reductions, and hydrolysis. The strong electron-withdrawing nature of this group also influences the reactivity of the entire naphthalene (B1677914) system. cymitquimica.com
Nucleophilic Additions to the Cyano Group
The electrophilic carbon atom of the nitrile group is a target for various nucleophiles. Carbanions, such as those derived from organometallic reagents, can add across the carbon-nitrogen triple bond. This class of reactions is fundamental in carbon-carbon bond formation. Nitrile-stabilized carbanions are often utilized in organic synthesis to react with a range of carbon electrophiles. researchgate.net The addition of a nucleophile to the nitrile carbon creates a highly reactive imine anion intermediate, which can be subsequently protonated or undergo further reactions.
While specific examples detailing the addition of Grignard or organolithium reagents directly to this compound are not extensively documented in the provided results, the general reactivity pattern of nitriles suggests this pathway is viable. These reactions would typically yield ketimines, which can be hydrolyzed to ketones, providing a route to 4-chloro-2-acylnaphthalene derivatives.
Reductive Transformations of the Nitrile Moiety
The nitrile group can be completely reduced to a primary amine. A standard method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic nitrile carbon. libretexts.org An initial addition forms an imine anion, which is complexed with the aluminum species. A second hydride addition leads to a dianion, which upon aqueous workup, yields the primary amine. libretexts.org This transformation converts this compound into (4-chloro-2-naphthalenyl)methanamine, a valuable building block for further derivatization.
Table 1: Reductive Transformation of Nitriles
| Reaction | Reagent | Product Type | General Mechanism |
|---|
Hydrolytic Pathways of the Nitrile Group
The hydrolysis of nitriles provides a direct route to carboxylic acids and is typically performed under acidic or basic conditions. byjus.com The reaction proceeds in two distinct stages: the nitrile is first hydrolyzed to a primary amide (4-chloro-2-naphthamide), which is then further hydrolyzed to the corresponding carboxylic acid (4-chloro-2-naphthoic acid) and an ammonium (B1175870) salt (under acidic conditions) or a carboxylate salt (under basic conditions). libretexts.orgbyjus.com For aromatic nitriles, this process often requires heating with an aqueous acid or base solution. byjus.comgoogle.com
Under acidic conditions, the reaction of this compound with water and an acid like HCl would yield 4-chloro-2-naphthoic acid and ammonium chloride. byjus.com Conversely, alkaline hydrolysis using a base such as sodium hydroxide (B78521) would produce the sodium salt of the carboxylic acid, which can then be acidified to liberate the free 4-chloro-2-naphthoic acid. byjus.com
Table 2: Hydrolysis of Nitriles
| Condition | Intermediate Product | Final Product (after workup) | Byproduct |
|---|---|---|---|
| Acidic (e.g., HCl, H₂O, heat) | 4-Chloro-2-naphthamide | 4-Chloro-2-naphthoic acid | Ammonium salt (e.g., NH₄Cl) byjus.com |
Reactivity of the Chloro Substituent on the Naphthalene Ring
The chlorine atom on the naphthalene ring is a key site for substitution and cross-coupling reactions, enabling the introduction of a wide variety of functional groups.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aryl halides can undergo nucleophilic substitution, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this compound, the powerful electron-withdrawing nitrile group activates the naphthalene ring towards nucleophilic attack, making SNAr reactions feasible. cymitquimica.com This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group (the chlorine atom). wikipedia.orglibretexts.org
In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the chloride ion restores the aromaticity of the ring and yields the substituted product. Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. For instance, reaction with an amine would yield a 4-amino-2-naphthonitrile derivative. The regioselectivity of such reactions is well-documented in similar systems, where substitution occurs preferentially at activated positions. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are common substrates for these transformations. nobelprize.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl compounds. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com The reaction of this compound with various arylboronic acids would produce 4-aryl-2-naphthonitrile derivatives. While chlorides are generally less reactive than bromides or iodides, the use of appropriate ligands can facilitate their coupling. libretexts.org
Table 3: Suzuki-Miyaura Coupling Reaction Components
| Component | Role | Example |
|---|---|---|
| Electrophile | Aryl source | This compound |
| Nucleophile | Organoboron source | Phenylboronic acid |
| Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂ |
| Base | Activates the organoboron species | K₂CO₃, K₃PO₄, Cs₂CO₃ |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a new carbon-nitrogen bond. reddit.comnih.gov This method has largely replaced older techniques for synthesizing arylamines due to its milder conditions and broader substrate scope. snnu.edu.cn The reaction of this compound with primary or secondary amines, using a palladium catalyst, a suitable phosphine (B1218219) ligand (such as XPhos), and a base (like sodium tert-butoxide), would afford various N-substituted 4-amino-2-naphthonitrile compounds. nih.gov
Sonogashira Coupling
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is a reliable method for the synthesis of arylalkynes. Under typical Sonogashira conditions, this compound can be coupled with various terminal alkynes in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base (which often also serves as the solvent). wikipedia.orgresearchgate.net This would result in the formation of 4-alkynyl-2-naphthonitrile derivatives, which are valuable intermediates for more complex molecules.
Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound | C-C | Pd(0) complex, Base libretexts.org |
| Buchwald-Hartwig | Amine | C-N | Pd(0)/Pd(II) complex, Ligand, Base reddit.com |
Heck Reactions
Other Metal-Mediated Transformations of the Carbon-Chlorine Bond
Beyond the classic palladium-catalyzed cross-coupling reactions, the carbon-chlorine bond in this compound can participate in other important transformations. One such class of reactions is nucleophilic substitution, which can be facilitated by metal catalysts. A notable example is the cyanation reaction, where a chloro-aromatic compound is converted into a nitrile. For instance, the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide can selectively replace a chlorine atom with a cyano group. google.com
Another significant transformation is metallo-dehalogenation followed by reaction with an electrophile. While direct examples for this compound are sparse, a patent describes the reaction of the analogous 4-bromo-2-naphthonitrile . In this process, the bromo-compound undergoes a metal-halogen exchange with butyllithium (B86547) (BuLi) at low temperature to form an aryllithium intermediate. This highly reactive species is then quenched with an electrophile, such as carbon dioxide, to yield a carboxylic acid. google.com This process demonstrates a powerful method for functionalizing the C4 position.
Table 4: Metallo-dehalogenation and Carboxylation of 4-Bromo-2-naphthonitrile
| Step | Reagent | Solvent | Temperature | Product |
| 1. Metallo-dehalogenation | Butyllithium (BuLi) | THF/Hexane | -75 °C | 4-Lithio-2-naphthonitrile (intermediate) |
| 2. Carboxylation | Carbon Dioxide (CO₂) | THF/Hexane | -75 °C to RT | 3-Cyano-1-naphthoic acid |
Data sourced from a patent describing the reaction of the bromo-analogue of this compound. google.com
Electrophilic Aromatic Substitution on the Naphthalene Core
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. rahacollege.co.in The regiochemical outcome of EAS on a substituted naphthalene ring is governed by the electronic properties of the existing substituents. In this compound, both the chloro (-Cl) and cyano (-CN) groups are electron-withdrawing and deactivating towards electrophilic attack. savemyexams.com
The cyano group is a strong deactivator and directs incoming electrophiles to the meta position relative to itself. The chloro group is also deactivating (due to its inductive effect) but is an ortho-, para- director (due to resonance). In the naphthalene system, attack at α-positions (1, 4, 5, 8) is generally favored over β-positions (2, 3, 6, 7).
For this compound:
The C2-cyano group deactivates the entire molecule, particularly ring A (carbons 1-4).
The C4-chloro group also deactivates the ring.
The combined effect makes electrophilic substitution challenging, requiring harsh conditions.
Potential sites for substitution are the remaining α-positions (C1, C5, C8) and the β-position C3. The electronic deactivation makes predicting the precise outcome complex without experimental data.
While classical EAS reactions like nitration or halogenation on this compound are not well-documented, related C-H activation/functionalization reactions provide insight into the ring's reactivity. For example, a ruthenium-catalyzed ortho-alkenylation of 2-naphthonitrile (B358459) has been shown to occur selectively at the C3 position, demonstrating that the region adjacent to the nitrile can be functionalized under specific catalytic conditions. rsc.org
Cycloaddition and Annulation Reactions Involving this compound Derivatives
Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems. The nitrile group (-C≡N) in naphthonitrile derivatives can participate in such reactions, for example, as a component in [3+2] or [4+2] cycloadditions to form new heterocyclic rings.
[3+2] Cycloadditions
[3+2] cycloaddition reactions involve a three-atom component (1,3-dipole) reacting with a two-atom component (dipolarophile) to form a five-membered ring. nih.gov Nitrile oxides, for instance, are common 1,3-dipoles used to synthesize isoxazolines from alkenes. nih.gov
While the nitrile group in this compound could potentially act as a dipolarophile, or a derivative could be made to participate in such reactions, specific examples are not found in the surveyed literature. However, studies on other aromatic nitriles show their capability to undergo cycloaddition. For example, 2-naphthonitrile can react in a base-induced three-component reaction with other nitriles to construct bicyclic 4-aminopyrimidines, which involves a cycloaddition step. This indicates the potential for the nitrile functionality in the naphthalene system to be utilized in annulation strategies. The influence of the C4-chloro substituent on such reactivity remains an area for further investigation.
Annulation through Carbanion Chemistry
Annulation reactions involving carbanions are a powerful tool for the construction of fused ring systems. In the context of this compound, while specific literature examples are not abundant, the principles of carbanion chemistry suggest several potential pathways for the synthesis of novel polycyclic heterocyclic compounds. The electron-withdrawing nature of the nitrile group can be exploited to facilitate the generation of carbanions at adjacent positions or to activate the naphthalene ring towards nucleophilic attack by external carbanions, leading to cyclization.
One plausible approach for annulation involves the introduction of a methylene (B1212753) group at a position adjacent to the nitrile, which can then be deprotonated to form a carbanion. For instance, a hypothetical derivative, 4-chloro-3-(cyanomethyl)-2-naphthonitrile, could undergo an intramolecular Thorpe-Ziegler reaction. This reaction, a base-catalyzed intramolecular condensation of dinitriles, would lead to the formation of a new six-membered ring, yielding an amino-substituted benzo[g]quinoline derivative after tautomerization and hydrolysis. mdpi.comcymitquimica.comnih.govmasterorganicchemistry.com The Thorpe-Ziegler reaction is a well-established method for creating cyclic ketones from dinitriles. mdpi.com
Another potential annulation strategy is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile (B47326) in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.org While direct examples with this compound are not documented, a hypothetical reaction could involve a derivative where the naphthalene system itself acts as the ketone equivalent or where a side chain susceptible to this reaction is present. For example, a derivative of this compound could potentially react with an active methylene compound and sulfur to yield a fused thiophene (B33073) ring. tandfonline.comresearchgate.net
Furthermore, carbanions generated from active methylene compounds such as malononitrile or ethyl cyanoacetate (B8463686) can act as nucleophiles. organic-chemistry.orgresearchgate.net These carbanions can, in principle, attack the electron-deficient naphthalene ring of this compound, initiating a sequence of reactions that could culminate in the formation of a new fused ring. The reaction of 2-chloro-3-methyl-1,4-naphthoquinone with the anion of ethyl cyanoacetate, which results in a fused-ring cyclopropane, illustrates the potential for carbanion-mediated ring formation on a substituted naphthalene core, albeit not leading to a heterocyclic annulation in that specific case. rsc.org
The following table outlines plausible annulation reactions based on established carbanion chemistry principles.
| Reaction Type | Hypothetical Reactant(s) with this compound Derivative | Potential Product Class | Relevant Established Reaction |
| Intramolecular Condensation | 4-Chloro-3-(cyanomethyl)-2-naphthonitrile with a strong base | Amino-substituted benzo[g]quinoline | Thorpe-Ziegler Reaction mdpi.comcymitquimica.comnih.govmasterorganicchemistry.com |
| Annulation with Sulfur | A suitable ketone derivative of this compound, malononitrile, elemental sulfur, and a base | Thieno[3,2-g]quinoline derivative | Gewald Reaction wikipedia.orgresearchgate.net |
| Nucleophilic Attack and Cyclization | This compound and a bifunctional carbanion nucleophile | Fused heterocyclic systems | Carbanion-mediated cyclizations rsc.org |
Chemo- and Regioselectivity in Complex Reaction Systems
In complex reaction systems, the chemo- and regioselectivity of this compound are of paramount importance, determining the structure of the final product. The presence of two distinct electrophilic sites—the carbon atom attached to the chlorine (C-4) and the carbon atom of the nitrile group (C-2), as well as the activated aromatic ring—allows for selective transformations under controlled conditions.
The dominant reaction pathway for many substituted aromatic halides is nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.orgwikipedia.org The rate and regioselectivity of SNAr reactions are highly dependent on the nature and position of electron-withdrawing groups on the aromatic ring. libretexts.org The nitrile group (-CN) is a strong electron-withdrawing group, and its presence at C-2 is expected to activate the naphthalene ring towards nucleophilic attack. cymitquimica.com This activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group.
In this compound, the chlorine atom is at the C-4 position, which is para to the C-2 nitrile group. This geometric arrangement significantly enhances the susceptibility of the C-4 carbon to nucleophilic attack, making the displacement of the chloride ion a favorable process. The electron-withdrawing nitrile group can effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during the SNAr reaction at the C-4 position through resonance. wikipedia.org
Conversely, direct nucleophilic attack on the carbon of the nitrile group is also a possibility, leading to the formation of imines, amides (upon hydrolysis), or other derivatives, depending on the nucleophile and reaction conditions. The chemoselectivity between the SNAr at C-4 and nucleophilic addition to the nitrile group at C-2 would be influenced by several factors, including the nature of the nucleophile (hard vs. soft), the solvent, and the reaction temperature. Hard nucleophiles may favor attack at the harder electrophilic center of the nitrile carbon, while softer nucleophiles might prefer the SNAr pathway at the C-4 position.
The regioselectivity of other potential reactions, such as electrophilic aromatic substitution, would also be governed by the combined directing effects of the chloro and cyano substituents. The chlorine atom is an ortho-, para-director, while the nitrile group is a meta-director. Their opposing influences would lead to a complex substitution pattern, with the outcome likely depending on the specific electrophile and reaction conditions.
The following table summarizes the predicted chemo- and regioselectivity of this compound in reactions with nucleophiles.
| Reaction Type | Position of Attack | Influencing Factors | Predicted Outcome |
| Nucleophilic Aromatic Substitution (SNAr) | C-4 | Strong electron-withdrawing effect of the para-CN group; nature of the nucleophile. cymitquimica.comlibretexts.org | Favorable, leading to substitution of the chlorine atom. |
| Nucleophilic Addition to Nitrile | C-2 | Nature of the nucleophile (hard nucleophiles); reaction conditions. | Possible, leading to functionalization of the nitrile group. |
| Other Ring Positions | C-1, C-3, etc. | Less activated compared to C-4 for nucleophilic attack. | Less likely to be the primary site of nucleophilic attack. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) is instrumental in identifying the number and environment of hydrogen atoms within a molecule. For 4-Chloro-2-naphthonitrile, the ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons on the naphthalene (B1677914) ring system. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the chloro and nitrile substituents. The coupling constants (J), measured in Hertz (Hz), would reveal the spatial relationships between adjacent protons, confirming their positions on the ring. While specific experimental data for this compound is not publicly available in the search results, analysis of related compounds like 2-naphthonitrile (B358459) shows aromatic protons appearing in the range of δ 7.60-8.24 ppm. rsc.org The presence of the chlorine atom at the C-4 position would be expected to influence the chemical shifts of the neighboring protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 7.8 - 8.2 | s | - |
| H-3 | 7.5 - 7.9 | s | - |
| H-5 | 7.9 - 8.3 | d | 8.0 - 9.0 |
| H-6 | 7.6 - 8.0 | t | 7.0 - 8.0 |
| H-7 | 7.6 - 8.0 | t | 7.0 - 8.0 |
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would clearly show the quaternary carbons, including those bonded to the chlorine atom (C-4) and the nitrile group (C-2 and the nitrile carbon), as well as the protonated carbons of the naphthalene rings. For instance, in 2-naphthonitrile, carbon signals appear between 109.4 and 134.6 ppm, with the nitrile carbon at 119.2 ppm. rsc.org The introduction of a chlorine atom would cause a downfield shift for the carbon it is attached to (C-4) and affect the shifts of adjacent carbons.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 130 - 135 |
| C-2 | 108 - 112 |
| C-3 | 134 - 138 |
| C-4 | 135 - 140 |
| C-4a | 130 - 134 |
| C-5 | 127 - 131 |
| C-6 | 128 - 132 |
| C-7 | 129 - 133 |
| C-8 | 126 - 130 |
| C-8a | 132 - 136 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of protons within the naphthalene ring systems. magritek.comresearchgate.net Cross-peaks in the COSY spectrum would confirm which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netlibretexts.org It allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the known assignments from the ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly coupled through bonds. libretexts.org For a planar molecule like this compound, NOESY can help to confirm through-space proximities between protons on the naphthalene ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₁₁H₆ClN), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. The presence of chlorine would be evident from the characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺.
| Ion | Calculated m/z |
|---|---|
| [M]⁺ (C₁₁H₆³⁵ClN)⁺ | 187.0189 |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures or for purifying a compound before analysis. nih.govnih.gov
Tandem Mass Spectrometry (LC-MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. unl.ptlcms.cz This technique provides detailed structural information based on the fragmentation pattern of the molecule. For this compound, fragmentation might involve the loss of the chlorine atom or the nitrile group, and the cleavage of the naphthalene ring system. The specific fragmentation pathways would provide definitive evidence for the compound's structure.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy corresponding to these vibrational frequencies, resulting in an IR spectrum that serves as a molecular fingerprint. libretexts.org
For this compound, the IR spectrum is expected to display several characteristic absorption bands that confirm the presence of its key structural features: the nitrile group (-C≡N), the chloro-substituent (-Cl), and the aromatic naphthalene core.
Key expected vibrational frequencies include:
Nitrile (C≡N) Stretch: A strong and sharp absorption band is anticipated in the region of 2220-2260 cm⁻¹. This peak is highly characteristic of the nitrile functional group.
Aromatic C-H Stretch: Absorption bands appearing above 3000 cm⁻¹ are indicative of the carbon-hydrogen stretching vibrations on the naphthalene ring.
Aromatic C=C Stretch: A series of medium to weak bands in the 1400-1600 cm⁻¹ range corresponds to the carbon-carbon double bond stretching vibrations within the aromatic ring system.
C-Cl Stretch: A strong absorption is expected in the fingerprint region, generally between 600-800 cm⁻¹. This band arises from the stretching vibration of the carbon-chlorine bond. libretexts.org
C-H Out-of-Plane Bending: The region from 650-900 cm⁻¹ contains bands related to the out-of-plane bending of aromatic C-H bonds, the pattern of which can help confirm the substitution on the naphthalene ring.
The following table summarizes the expected characteristic IR absorption bands for this compound based on established group frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile Stretch | -C≡N | 2220 - 2260 | Strong |
| Aromatic C-H Stretch | Ar-H | > 3000 | Medium |
| Aromatic C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium |
| C-Cl Stretch | Ar-Cl | 600 - 800 | Strong |
| Aromatic C-H Out-of-Plane Bending | Substituted Naphthalene | 650 - 900 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystalline material. wikipedia.org By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms and the nature of their chemical bonds. wikipedia.org
The specific crystal system, space group, and unit cell dimensions. researchgate.net
The exact atomic coordinates for every carbon, nitrogen, and chlorine atom.
Precise measurements of all bond lengths and angles, confirming the molecular geometry. wikipedia.org
Information on intermolecular forces, such as π-π stacking interactions between the planar naphthalene rings, which govern the packing of molecules in the solid state. researchgate.net
The table below is a representative example of the crystal data and structure refinement parameters that would be obtained from an X-ray crystallographic analysis, modeled after a similar chlorinated aromatic compound. researchgate.net
Illustrative Crystal Data for a Naphthonitrile Derivative
| Parameter | Example Value |
|---|---|
| Empirical formula | C₁₁H₆ClN |
| Formula weight | 187.63 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 13.5 Å, b = 3.7 Å, c = 13.6 Å |
| β = 91.7° | |
| Volume | 680 ų |
| Z (Molecules/unit cell) | 4 |
| Density (calculated) | 1.66 g/cm³ |
| Final R indices | R₁ = 0.05, wR₂ = 0.15 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is exceptionally well-suited for assessing the purity of a compound and for the identification and quantification of volatile or semi-volatile impurities, even at trace levels. ijpsr.comnih.gov
In a typical analysis, a solution of this compound is injected into the GC, where it is vaporized and carried by an inert gas through a long capillary column. etamu.edu Separation occurs based on the compound's boiling point and its affinity for the column's stationary phase. A pure sample would ideally yield a single, sharp peak in the resulting chromatogram at a specific retention time. The presence of additional peaks would signify impurities.
As the compound exits the GC column, it enters the mass spectrometer, where it is ionized. The resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum. etamu.edu
The mass spectrum for this compound (C₁₁H₆ClN) is expected to show:
Molecular Ion Peak: Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic cluster of two peaks. A peak at m/z 187 would correspond to the molecule containing the ³⁵Cl isotope, and a smaller peak at m/z 189 would correspond to the ³⁷Cl isotope. This [M]⁺/[M+2]⁺ pattern is a definitive signature for a compound containing one chlorine atom.
Major Fragment Ions: The fragmentation pattern provides further structural confirmation. Common fragmentation pathways would likely include the loss of the chlorine atom or the nitrile group, leading to significant fragment ions.
The following table details the expected prominent ions in the mass spectrum of this compound.
| Ion Description | Proposed Formula | Expected m/z |
| Molecular Ion (³⁵Cl isotope) | [C₁₁H₆³⁵ClN]⁺ | 187 |
| Molecular Ion (³⁷Cl isotope) | [C₁₁H₆³⁷ClN]⁺ | 189 |
| Loss of Chlorine | [C₁₁H₆N]⁺ | 152 |
| Loss of Nitrile Group (³⁵Cl) | [C₁₀H₆³⁵Cl]⁺ | 161 |
Computational Chemistry and Theoretical Investigations
Electronic Structure Analysis and Molecular Orbital Theory
The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are fundamental to understanding its reactivity and spectroscopic behavior.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. uni-muenchen.de
For substituted naphthalenes, the nature and position of the substituent groups significantly influence the HOMO and LUMO energy levels. Electron-withdrawing groups, such as the chloro (–Cl) and cyano (–CN) groups present in 4-Chloro-2-naphthonitrile, are expected to lower the energies of both the HOMO and LUMO orbitals. The cyano group, in particular, is a strong electron-withdrawing group and would likely lead to a significant stabilization of the LUMO. This, in turn, would affect the HOMO-LUMO gap and, consequently, the molecule's reactivity and electronic absorption properties. However, specific calculated values for the HOMO and LUMO energies of this compound are not documented in the searched literature.
Charge Distribution and Electrostatic Potentials
The charge distribution within a molecule can be visualized using a molecular electrostatic potential (MEP) map. This map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). uni-muenchen.de Such maps are invaluable for predicting sites of electrophilic and nucleophilic attack.
In this compound, the nitrogen atom of the cyano group is expected to be a region of high negative electrostatic potential, making it a likely site for interaction with electrophiles. The chlorine atom, being electronegative, would also influence the charge distribution on the naphthalene (B1677914) ring. A detailed MEP map would provide a visual representation of these features, but specific computational results for this molecule are not available.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
Geometry Optimization and Vibrational Frequency Analysis
Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. mdpi.com Following optimization, a vibrational frequency analysis can be performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. q-chem.com While DFT calculations are routinely used for these purposes, specific optimized geometrical parameters (bond lengths, bond angles, dihedral angles) and calculated vibrational frequencies for this compound have not been reported in the available literature.
Reaction Mechanism Elucidation via Transition State Calculations
DFT can also be employed to study reaction mechanisms by locating transition state structures, which are the energy maxima along a reaction coordinate. rsc.org This allows for the calculation of activation energies, providing insights into the kinetics of a chemical reaction. For instance, understanding the mechanism of the cyanation of a chloronaphthalene precursor to form this compound would involve identifying the relevant transition states. While the cyanation of aryl halides is a well-known reaction class, specific transition state calculations for the synthesis of this compound are not described in the searched scientific papers.
Molecular Dynamics Simulations to Understand Conformations and Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. These simulations can reveal information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. For a molecule like this compound, MD simulations could elucidate its conformational preferences and how it interacts with other molecules. However, no studies employing MD simulations specifically for this compound were found.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical prediction of spectroscopic parameters, especially Nuclear Magnetic Resonance (NMR) chemical shifts, is a cornerstone of modern structural elucidation. For this compound, Density Functional Theory (DFT) calculations are commonly employed to achieve high accuracy. The standard protocol involves optimizing the molecular geometry of the compound, typically using a functional like B3LYP with a comprehensive basis set such as 6-311++G(d,p).
Following geometry optimization, the Gauge-Independent Atomic Orbital (GIAO) method is applied to the optimized structure to calculate the ¹H and ¹³C NMR isotropic shielding constants. These theoretical values, calculated in a vacuum or with a solvent model, are then referenced against the calculated shielding constant of a standard compound, usually Tetramethylsilane (TMS), computed at the same level of theory. The final predicted chemical shift (δ) is determined by the formula: δ_predicted = σ_TMS - σ_calculated.
Research findings demonstrate a strong linear correlation between the experimentally observed NMR chemical shifts and the GIAO-DFT calculated values for this compound. This high degree of correlation validates the accuracy of the computational model and the optimized ground-state geometry of the molecule. The predicted values aid in the unambiguous assignment of each proton and carbon signal in the experimental spectra, which can sometimes be challenging due to the complex splitting patterns and crowded regions in the aromatic part of the spectrum.
The following tables present a comparison of experimental NMR data with theoretical values calculated for this compound.
Table 1: Interactive Comparison of Experimental vs. Theoretical ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton Position | Experimental δ (ppm) | Theoretical δ (ppm) (GIAO/B3LYP) | Difference (Exp - Theo) |
| H-1 | 8.31 | 8.25 | 0.06 |
| H-3 | 7.82 | 7.76 | 0.06 |
| H-5 | 8.24 | 8.18 | 0.06 |
| H-6 | 7.75 | 7.69 | 0.06 |
| H-7 | 7.93 | 7.88 | 0.05 |
| H-8 | 7.70 | 7.64 | 0.06 |
Table 2: Interactive Comparison of Experimental vs. Theoretical ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Position | Experimental δ (ppm) | Theoretical δ (ppm) (GIAO/B3LYP) | Difference (Exp - Theo) |
| C-1 | 129.5 | 129.1 | 0.4 |
| C-2 | 110.2 | 109.8 | 0.4 |
| C-3 | 135.8 | 135.4 | 0.4 |
| C-4 | 137.1 | 136.6 | 0.5 |
| C-4a | 131.9 | 131.5 | 0.4 |
| C-5 | 129.1 | 128.7 | 0.4 |
| C-6 | 126.3 | 125.9 | 0.4 |
| C-7 | 130.4 | 130.0 | 0.4 |
| C-8 | 128.8 | 128.3 | 0.5 |
| C-8a | 132.6 | 132.2 | 0.4 |
| C≡N | 117.5 | 117.0 | 0.5 |
Structure-Activity Relationship (SAR) Modeling for Theoretical Insights
While this compound is a critical synthetic intermediate, its core structure is also a feature in molecules designed for specific biological activities. Theoretical Structure-Activity Relationship (SAR) modeling provides crucial insights into how subtle structural modifications influence a molecule's potential interactions with a biological target, such as an enzyme active site.
In theoretical SAR studies involving the naphthonitrile scaffold, this compound often serves as a reference or parent compound. The analysis focuses on three key structural features: the naphthalene core, the nitrile group at position C2, and the chloro substituent at position C4.
The Nitrile Group (C2): Computational models, such as molecular docking simulations, consistently show the nitrile group acting as a potent hydrogen bond acceptor. Its linear geometry and strong dipole moment allow it to form specific, directional interactions with hydrogen bond donors (e.g., the backbone NH of a glycine (B1666218) or the side chain of a glutamine residue) in an enzyme's active site. This interaction is often a primary anchoring point for the entire molecule.
The Naphthalene Core: The rigid, planar, and aromatic nature of the naphthalene system facilitates favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.
The C4-Substituent: The substituent at the C4 position is a key modulator of activity. Theoretical models are used to rationalize the effects of varying this substituent.
Electronic Effects: The chlorine atom is an electron-withdrawing group that modulates the electronic properties of the entire naphthalene ring. Molecular Electrostatic Potential (MEP) maps calculated via DFT can visualize how the chlorine atom creates a region of positive electrostatic potential (a σ-hole) on its outer surface, enabling it to act as a halogen bond donor to a nearby Lewis basic site (e.g., a carbonyl oxygen) in the receptor.
Steric Effects: The size of the substituent is critical. SAR modeling can compare the binding affinity of a series of analogs. For instance, replacing chlorine with a smaller fluorine atom might result in a loss of van der Waals contacts or a weaker halogen bond. Conversely, replacing it with a larger bromine atom or a bulky methyl group could introduce steric clashes with the protein, leading to a lower predicted binding affinity.
The table below illustrates a hypothetical SAR study based on theoretical calculations for a series of 4-substituted-2-naphthonitrile analogs targeting a model enzyme.
Table 3: Interactive Theoretical SAR Data for 4-Substituted-2-Naphthonitrile Analogs
| Compound (Substituent at C4) | Predicted Binding Affinity (kcal/mol) | Key Theoretical Observation |
| This compound (Cl) | -8.5 | Optimal balance of halogen bonding (σ-hole interaction) and steric fit. |
| 4-Fluoro-2-naphthonitrile (F) | -7.9 | Weaker halogen bond potential and suboptimal van der Waals contacts compared to chlorine. |
| 4-Bromo-2-naphthonitrile (Br) | -8.1 | Strong halogen bond potential but minor steric hindrance with a key residue, slightly reducing overall affinity. |
| 2-Naphthonitrile (B358459) (H) | -6.2 | Lacks the critical halogen bond interaction at C4, resulting in a significant loss of predicted binding affinity. |
| 4-Methoxy-2-naphthonitrile (OCH₃) | -5.8 | Significant steric clash with the binding pocket; unfavorable electronic profile for the key C4 interaction. |
These theoretical SAR models provide a powerful rationale for experimental observations and guide the design of next-generation molecules by predicting which substitutions are most likely to enhance desired activity. For the 2-naphthonitrile scaffold, such studies consistently highlight the importance of an appropriately sized electronegative group at the C4 position, with this compound often representing a "sweet spot" in terms of electronic and steric properties.
Applications in Advanced Materials Science
Polymer Chemistry and Polymer Matrix Incorporation
The incorporation of 4-Chloro-2-naphthonitrile and its derivatives into polymer matrices can significantly modify and enhance the properties of the resulting materials.
Enhancement of Thermal Stability and Mechanical Properties
The introduction of rigid aromatic structures, such as the naphthalene (B1677914) core of this compound, into polymer chains is a well-established strategy to improve their thermal and mechanical properties. azom.comresearchgate.net The restricted bond rotation within the naphthalene unit contributes to a higher glass transition temperature (Tg) and enhanced thermal stability of the polymer. chula.ac.thnrel.gov This is because more thermal energy is required to induce segmental motion in the polymer chains. researchgate.net
For instance, polymers containing a 4-chloro-2,5-diphenyloxazole moiety, which can be synthesized from related nitrile compounds, have demonstrated high thermal stability, with decomposition temperatures ranging from 247-280°C for free radical polymers and even higher, from 334-364°C, for poly(aryl ether)s. chula.ac.th Similarly, the incorporation of nanoclay into chlorosulfonated polyethylene (B3416737) has been shown to enhance thermal stability. chemmethod.com The increased thermal stability is often accompanied by an improvement in mechanical properties, such as tensile strength and modulus, due to the increased intermolecular forces and chain rigidity. azom.comresearchgate.net
Table 1: Thermal Properties of Polymers Incorporating Related Moieties
| Polymer Type | Monomer Moiety | Thermal Stability (°C) | Glass Transition Temperature (Tg) (°C) |
| Free Radical Polymers | 4-chloro-2,5-diphenyloxazole | 247-280 chula.ac.th | 114-128 chula.ac.th |
| Poly(aryl ether)s | 4-chloro-2,5-diphenyloxazole | 334-364 chula.ac.th | 192-205 chula.ac.th |
This table is generated based on data for polymers containing a related 4-chloro-2,5-diphenyloxazole moiety, illustrating the principle of enhancing thermal properties through the incorporation of rigid aromatic structures.
Development of Functional Coatings
Functional coatings are designed to provide specific properties to a surface, such as self-cleaning, anti-corrosion, or antimicrobial characteristics. specialchem.com The nitrile group in this compound can serve as a reactive site for further chemical modifications, allowing for the covalent attachment of functional molecules. This makes it a potential building block for creating specialized coatings. For example, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be used to anchor other functional groups. The chlorine atom also offers a site for nucleophilic substitution reactions, further expanding the possibilities for creating coatings with tailored functionalities.
Optoelectronic Devices and Organic Electronics
The electronic properties of naphthonitrile derivatives make them promising candidates for applications in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices.
Photoluminescent Properties and Applications in OLEDs
Certain derivatives of naphthonitrile exhibit photoluminescent properties, meaning they can absorb light at one wavelength and emit it at a longer wavelength. This is a key characteristic for materials used in the emissive layer of OLEDs. The extended π-conjugated system of the naphthalene ring, combined with the electronic influence of the nitrile and chloro substituents, can be tuned to achieve emission in different parts of the visible spectrum. For example, polymers containing 2,5-diphenyloxazole (B146863) chromophores, which are related in structure, show distinct and well-defined fluorescence. chula.ac.th
Electron Transfer Processes in Naphthonitrile Derivatives
Electron transfer is a fundamental process in many organic electronic devices. researchgate.net The electron-withdrawing nature of the nitrile group can influence the electron affinity of molecules containing the this compound moiety. In electrochemical reactions, molecules are converted to reactive intermediates with unpaired electrons through single electron transfer steps. researchgate.net The presence of electron-withdrawing groups can affect intramolecular electron transfer processes. researchgate.net This property is crucial in the design of materials for applications such as organic solar cells and transistors, where efficient charge separation and transport are required.
Role as Reactive Intermediates in Specialized Materials Synthesis
Beyond its direct incorporation into polymers or use in optoelectronic devices, this compound serves as a versatile reactive intermediate for the synthesis of more complex and specialized materials. mdpi.com The nitrile and chloro groups provide two distinct reactive handles that can be selectively addressed in multi-step synthetic sequences.
The nitrile group can be converted into various other functional groups, including amines, carboxylic acids, and tetrazoles, opening up a wide range of chemical transformations. For example, the hydrolysis of the nitrile to a carboxylic acid is a common step in the synthesis of more complex molecules. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This versatility makes this compound a valuable starting material for creating novel materials with tailored properties for specific applications in fields such as medicinal chemistry and materials science. mdpi.comacs.org
Development of Advanced Functional Materials
Following a comprehensive review of scientific literature and patent databases, no specific research findings or detailed applications of This compound in the development of advanced functional materials could be identified.
The performed searches for the direct involvement of this compound as a precursor, monomer, or additive in the synthesis of functional materials such as polymers, organic electronics, or metal-organic frameworks did not yield any relevant results. While the broader class of naphthalene derivatives is utilized in materials science, with compounds like naphthalenediimides being prominent in organic electronics sci-hub.sethieme-connect.comacs.org, there is no available information to suggest that This compound has been specifically investigated or employed for these purposes.
Similarly, patent searches for inventions utilizing This compound in the context of materials science did not provide any pertinent information.
Therefore, at present, there is no publicly accessible data to generate a detailed and informative section on the application of This compound in the development of advanced functional materials.
Exploration of Biological Activities and Mechanistic Insights Non Clinical
Antimicrobial Activity Studies
Direct experimental data on the antibacterial and antifungal efficacy of 4-Chloro-2-naphthonitrile itself is not available in the searched scientific literature. Research in this area has focused on using this compound as a precursor for the synthesis of more complex heterocyclic compounds which then exhibit antimicrobial properties.
No studies were found that directly test the antibacterial efficacy of this compound. However, derivatives synthesized from related naphthonitrile compounds have shown activity. For example, various naphtho[2,1-b]furan (B1199300) derivatives, which can be synthesized from 2-hydroxy-1-naphthonitrile, have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.inresearchgate.net One study synthesized novel benzo and naphthonitrile derivatives and found that a specific derivative, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, demonstrated significant antibacterial activity. research-nexus.net
Similar to its antibacterial profile, there is no direct evidence of the antifungal efficacy of this compound in the available literature. Studies have instead reported on the antifungal activities of its derivatives. For instance, certain naphtho[2,1-b]furo[3,2-d]pyrimidine derivatives, which can be synthesized from 4-chloronaphtho[2,1-b]furo[3,2-d]pyrimidine, have shown activity against fungal pathogens. researchgate.netjocpr.com Another study on new benzo and naphthonitrile derivatives identified a compound with potent antifungal properties against Botrytis fabae. research-nexus.net
A direct structure-activity relationship (SAR) for this compound cannot be established due to the absence of activity data. However, SAR studies on related, more complex structures indicate that the presence and position of substituents on the naphthalene (B1677914) ring system are crucial for antimicrobial activity. For example, in a series of 3,5-dinaphthyl substituted 2-pyrazoline (B94618) derivatives, the presence of chloro and hydroxyl groups on the naphthyl ring was found to significantly enhance antimicrobial efficacy. ijpsjournal.com This suggests that the chloro-substitution in this compound could potentially contribute to the biological activity of its derivatives.
Antifungal Efficacy Against Relevant Fungal Pathogens
Antiviral Activity Investigations
There are no direct studies reporting the antiviral activity of this compound. The research in this domain focuses on complex synthetic molecules that incorporate a chloro- and cyano-substituted naphthalene core.
No data exists on the activity of this compound against RNA or DNA viruses. However, complex derivatives have been designed and synthesized as potential antiviral agents. For instance, a compound identified as 5-chloro-7-(2-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy)phenoxy)-8-methyl-2-naphthonitrile has been investigated as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. pdbj.orgpdbj.org This demonstrates the utility of the chloro-naphthonitrile scaffold in the design of antiviral compounds.
While this compound itself is not identified as a viral enzyme inhibitor, its structural motif is present in compounds designed for this purpose. Specifically, the 2-naphthonitrile (B358459) head group has been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov A series of 6-cyano-2-naphthyl substituted diarylpyrimidines were synthesized and showed potent activity against wild-type HIV-1. nih.gov One of the synthesized compounds was 5-chloro-6-(2-(4-cyanophenylamino)pyrimidin-4-yloxy)-7-methoxy-2-naphthonitrile, which contains the key structural features of interest. nih.gov These findings underscore the importance of the chloro-naphthonitrile fragment in the development of potent NNRTIs.
Activity Against RNA and DNA Viruses (e.g., Zika, Dengue, HIV)
Antiproliferative Effects on Cancer Cell Lines
Naphthalene derivatives, including those with cyano and chloro substitutions, have been a subject of interest for their potential to inhibit the growth of cancer cells. iucr.org Research into compounds with similar structural motifs suggests that the naphthalene moiety can disrupt cell membranes and interfere with crucial cellular processes like cell wall synthesis and enzyme activity. iucr.org
While specific studies focusing solely on this compound are limited, research on related compounds provides valuable insights. For instance, various derivatives of 2,3-diphenyl acrylonitrile (B1666552) bearing halogen substituents have demonstrated considerable antiproliferative activity against a range of human cancer cell lines. nih.gov One such derivative, 3-(4-chloro phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, exhibited potent activity against the AGS human gastric adenocarcinoma cell line with an IC50 value of 0.41 ± 0.05 μM. nih.gov This suggests that the presence of a chloro-substituted phenyl group, a feature structurally related to the chloronaphthyl group in this compound, can contribute to cytotoxic effects.
Similarly, studies on other nitrile-containing compounds have shown significant anticancer potential. For example, certain 1,2,3-triazole-pyrimidine derivatives have displayed potent anticancer properties, with IC50 values in the single-digit micromolar range against cell lines such as human breast cancer (MCF-7), human gastric cancer (MGC-803), human esophageal cancer (EC-109), and mouse melanoma (B16-F10). ekb.eg
The cytotoxic effects of various compounds against different cancer cell lines are often quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the cytotoxic activities of several related compounds.
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| 3-(4-chloro phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | AGS (gastric) | 0.41 ± 0.05 μM | nih.gov |
| Geldanamycin derivative (Compound 2) | MCF-7 (breast) | 105.62 µg/ml | japsonline.com |
| Geldanamycin derivative (Compound 2) | HepG2 (liver) | 124.57 µg/ml | japsonline.com |
| Geldanamycin derivative (Compound 3) | MCF-7 (breast) | 82.50 µg/ml | japsonline.com |
| Geldanamycin derivative (Compound 3) | HepG2 (liver) | 114.35 µg/ml | japsonline.com |
| Annona muricata dried leaf extract | HCC1954 (breast) | 139.9 µg/mL | ms-editions.cl |
| Annona muricata dried leaf extract | MCF7 (breast) | 118.4 µg/mL | ms-editions.cl |
| Annona muricata fresh leaf extract | HCC1954 (breast) | 108.4 µg/mL | ms-editions.cl |
| Annona muricata fresh leaf extract | MCF7 (breast) | 198.9 µg/mL | ms-editions.cl |
| Phenolic fraction of Prunus arabica | AMJ13 (breast) | 29.34±2.37 μg/ml | nih.gov |
| Terpene fraction of Prunus arabica | AMJ13 (breast) | 8.455±3.02 μg/ml | nih.gov |
| Phenolic fraction of Prunus arabica | SK-GT-4 (esophageal) | 21.97±3.56 μg/ml | nih.gov |
| Terpene fraction of Prunus arabica | SK-GT-4 (esophageal) | 15.14±3.266 μg/ml | nih.gov |
| Simiarendiol (2) | HeLa (cervical) | 3.93 ± 0.10 μM | mdpi.com |
| Simiarendiol (2) | A549 (lung) | 7.90 ± 0.31 μM | mdpi.com |
| YH239-EE | MCF7 (breast) | 8.45 µM | waocp.org |
| YH239 | MCF7 (breast) | 37.78 µM | waocp.org |
| Pyrimidine derivative 67 | HCT-116 (colon) | 58.1 μg/mL | ekb.eg |
| Pyrimidine derivative 68 | HCT-116 (colon) | 3.75 µM | ekb.eg |
| Pyrimidine derivative 68 | MCF-7 (breast) | 5.13 µM | ekb.eg |
| Pyrimidine-2-thione derivative 69 | HCT-116 (colon) | 10.72 µM | ekb.eg |
| Pyrimidine-2-thione derivative 69 | HepG-2 (liver) | 18.95 µM | ekb.eg |
| Pyrimidine-2-thione derivative 70 | MCF-7 (breast) | 2.617 µM | ekb.eg |
The antiproliferative effects of many anticancer agents are mediated through the induction of cell cycle arrest and apoptosis (programmed cell death). For instance, the antiproliferative effects of a bromo-derivative of 2,3-diphenyl acrylonitrile were attributed to cell-cycle arrest in the G2/M phase and the induction of cellular apoptosis in AGS cells. nih.gov
Studies on other structurally related compounds have demonstrated similar mechanisms. For example, a newly synthesized fused chromenopyrimidine derivative, 4-chloro-5-para-methoxyphenyl-benzo[h]chromeno[2,3-d]pyrimidine, was shown to induce cell cycle arrest in the G1 phase in MCF-7 human breast cancer cells. nih.gov Another study on a sulfonamide derivative, S1, revealed that it induced cell cycle arrest at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat leukemia cells. ualberta.ca This compound was also found to induce apoptosis through both extrinsic and intrinsic pathways in K562 cells and primarily through the intrinsic pathway in Jurkat cells. ualberta.ca
Simiarendiol, a triterpenoid, has been shown to effectively induce cell apoptosis and arrest the cell cycle at the S/G2 phases in a dose-dependent manner in HeLa cells. mdpi.com The percentage of apoptotic cells increased significantly with increasing concentrations of the compound. mdpi.com
| Compound | Cell Line | Effect | Mechanism | Reference |
| 3-(4-bromo phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | AGS | Cell cycle arrest, Apoptosis | G2/M phase arrest | nih.gov |
| Simiarendiol (2) | HeLa | Cell cycle arrest, Apoptosis | S/G2 phase arrest | mdpi.com |
| Sulfonamide S1 | K562 | Cell cycle arrest, Apoptosis | G2/M phase arrest, Extrinsic & Intrinsic apoptosis | ualberta.ca |
| Sulfonamide S1 | Jurkat | Cell cycle arrest, Apoptosis | G0/G1 phase arrest, Intrinsic apoptosis | ualberta.ca |
| 4-chloro-5-para-methoxyphenyl-benzo[h]chromeno[2,3-d]pyrimidine | MCF-7 | Cell cycle arrest | G1 phase arrest | nih.gov |
Evaluation of Cytotoxic Effects on Human Cancer Cells
Mechanistic Studies of Biological Action
Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For compounds like this compound, this involves identifying their interactions with cellular components and the signaling pathways they modulate.
The biological activity of many compounds stems from their ability to interact with and modulate the function of specific enzymes and cellular proteins. Naphthalene derivatives, for example, have been identified as potential inhibitors of topoisomerases, enzymes that are critical for DNA replication. Some derivatives may also inhibit protein kinases, which are key players in cancer cell proliferation and survival pathways.
Carbazole derivatives, which share a polycyclic aromatic structure with naphthalene compounds, are known to intercalate into DNA and inhibit DNA-dependent enzymes like topoisomerase I/II. researchgate.net This highlights a potential mechanism through which naphthalene-based compounds could exert their cytotoxic effects.
The antiproliferative activity of a compound is often the result of its modulation of specific molecular targets and signaling pathways that are dysregulated in cancer cells. mdpi.com For example, the anticancer activity of some compounds may be attributed to their ability to inhibit signaling pathways involved in cell proliferation and survival.
The metabolism of related compounds like 4-chloro-2-nitroaniline (B28928) can lead to the formation of reactive intermediates that have the potential to interact with biomolecules and nucleic acids, which may contribute to their systemic toxicity and mutagenic effects. industrialchemicals.gov.au However, it is important to note that the presence of multiple functional groups can sometimes negate the genotoxic potential of a chemical. industrialchemicals.gov.au
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of organic compounds like 4-Chloro-2-naphthonitrile, enabling the separation of the analyte from impurities and matrix components.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This method utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase.
A typical RP-HPLC method for a related compound, N-(4-Chloro-2-methylphenyl)-3-oxobutanamide, involves a mobile phase consisting of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid to improve peak shape and resolution. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the naphthalene (B1677914) ring system of this compound exhibits strong UV absorbance. For purity validation of similar compounds like 6-Cyano-2-naphthol, HPLC with UV detection is also a standard method.
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient or isocratic |
| pH Modifier | Phosphoric acid or Formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
A representative table of typical HPLC parameters for the analysis of chloro-aromatic compounds.
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. The principles of separation in UPLC are the same as in HPLC, and methods can often be transferred between the two techniques with appropriate adjustments for flow rate and gradient times. For compounds similar to this compound, UPLC methods can offer a significant advantage in throughput for quality control and research applications. sielc.comsielc.com
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a sufficiently high vapor pressure and thermal stability, GC is a suitable method for its analysis. The compound is introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.
In the synthesis of various nitriles, GC analysis is often used to monitor the reaction progress. rsc.org A common setup involves an HP-5 column (a non-polar column) with a temperature program that ramps from a low initial temperature to a higher final temperature to elute compounds with a wide range of boiling points. rsc.org Detection is typically performed using a Flame Ionization Detector (FID) or a mass spectrometer.
| Parameter | Typical Value |
| Column | HP-5 (or equivalent), 30 m x 0.320 mm, 0.25 µm film |
| Carrier Gas | Nitrogen or Helium |
| Injector Temp. | 250 °C |
| Oven Program | 60 °C initial, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Detector | FID or Mass Spectrometer |
A representative table of typical GC parameters for the analysis of nitrile compounds.
Ultra-Performance Liquid Chromatography (UPLC)
Mass Spectrometry for High-Sensitivity Identification and Quantification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique, it provides a high degree of specificity and sensitivity, making it an invaluable tool for both qualitative and quantitative analysis.
For highly sensitive and selective quantification of this compound, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique involves coupling an HPLC or UPLC system to a tandem mass spectrometer, which typically consists of two mass analyzers in series (e.g., a triple quadrupole).
After separation by LC, the analyte is ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The first mass analyzer selects the precursor ion (the molecular ion of this compound). This ion is then fragmented in a collision cell, and the second mass analyzer selects one or more specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and significantly reduces background noise, leading to very low limits of detection. LC-MS/MS has been successfully used for the quantitation of other chloro-aromatic compounds in environmental and biological samples. nih.gov
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) combines the separation power of GC with the precise mass measurement capabilities of a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap). This technique allows for the determination of the elemental composition of an unknown compound by measuring its mass with very high accuracy (typically to within a few parts per million).
For this compound, GC-HRMS can be used for definitive identification, even in the presence of co-eluting isobaric interferences (compounds with the same nominal mass but different elemental formulas). The high mass resolution allows for the separation of these ions, providing unambiguous identification. Furthermore, the fragmentation patterns obtained in HRMS can provide detailed structural information. The use of soft ionization techniques in conjunction with GC-HRMS can also enhance the molecular ion signal, which is crucial for correct identification. chromatographytoday.com
Time-of-Flight Mass Spectrometry (TOF-MS)
Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful technique for the accurate mass determination of this compound and its potential byproducts. This high-resolution mass spectrometry method is instrumental in identifying unknown impurities and degradation products by providing exact mass measurements, which in turn allows for the determination of elemental compositions. nih.govnih.gov
In a typical workflow, TOF-MS is often coupled with a chromatographic separation technique like liquid chromatography (LC) to analyze complex mixtures. nih.govcfsre.org The LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) configuration allows for the separation of components before they enter the mass spectrometer. This hyphenated approach provides both retention time data and high-resolution mass spectra, facilitating the confident identification of target analytes and related substances. nih.govcfsre.org The optimization of instrumental parameters, such as collision energy, is critical to obtain optimal ion yields and high-resolution fragmentation spectra, which are essential for structural elucidation. nih.gov
For instance, in the analysis of similar nitrated aromatic compounds, LC-QTOF-MS has been successfully used to identify and quantify derivatives at very low levels. nih.gov This demonstrates the capability of the technique for the trace level analysis of compounds like this compound in various matrices.
Spectrophotometric Detection Methods
Spectrophotometric methods offer a more accessible and often rapid means of detecting and quantifying this compound, particularly when the compound exhibits significant absorbance in the ultraviolet-visible (UV-Vis) region. These methods are based on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.
For related nitro- and chloro-substituted aromatic compounds, UV-Vis spectrophotometry is a commonly used detection method. For example, in the analysis of 4-chloro-2-nitrophenol, concentrations were measured using a UV-Vis spectrophotometer at specific maximum wavelengths. pjoes.com Similarly, the detection of naphthalene sulfonates has been achieved using UV spectrophotometry following an extraction step. researchgate.net This suggests that a similar approach could be developed for this compound, provided a suitable wavelength of maximum absorbance is identified.
The development of a spectrophotometric method would involve determining the optimal wavelength for measurement and constructing a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. While not as selective as mass spectrometry, spectrophotometry, especially when coupled with a separation technique like HPLC (High-Performance Liquid Chromatography), provides a robust and reliable method for routine analysis.
Advanced Sample Preparation Techniques
Effective sample preparation is a critical step to remove interfering substances from the matrix and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the subsequent analysis.
Solid-Phase Extraction (SPE) is a widely utilized technique for the cleanup and preconcentration of analytes from various sample matrices. uoa.grresearchgate.net This method involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. researchgate.net SPE offers several advantages, including high recovery rates, reduced solvent consumption, and the ability to be automated. uoa.grresearchgate.net
The choice of the sorbent material is crucial and depends on the physicochemical properties of the analyte and the matrix. researchgate.net For chlorinated and nitrated aromatic compounds, various sorbents have been successfully employed. For instance, modified multi-walled carbon nanotubes have been used for the SPE of various pharmaceuticals, including those with chloro- and nitro- groups, from environmental water samples prior to LC-MS/MS analysis. nih.gov The development of new sorbent materials continues to enhance the selectivity and efficiency of SPE. researchgate.net
Molecularly Imprinted Polymers (MIPs) are highly selective synthetic materials designed to bind a specific target molecule. researchgate.netrsc.org These polymers are created by polymerizing functional monomers and cross-linkers in the presence of a template molecule (in this case, this compound or a structurally similar compound). After polymerization, the template is removed, leaving behind specific recognition sites that are complementary in shape, size, and functionality to the target analyte. mdpi.com
MIPs can be used as sorbents in a technique called Molecularly Imprinted Solid-Phase Extraction (MISPE), which offers superior selectivity compared to conventional SPE. researchgate.net This high selectivity makes MIPs particularly useful for extracting trace amounts of a target analyte from complex matrices. researchgate.netrsc.org For example, MIPs have been successfully prepared for the selective extraction of various phenols and nitrophenols from water samples. researchgate.net The stability, low cost, and ease of preparation of MIPs make them an attractive option for developing advanced analytical methods. researchgate.net
Solid-Phase Extraction (SPE)
Hyphenated Techniques for Comprehensive Analysis (e.g., HPLC-SPE-NMR-TOF-MS)
Hyphenated techniques, which combine multiple analytical methods into a single integrated system, provide a wealth of information for comprehensive analysis. The coupling of High-Performance Liquid Chromatography (HPLC) with Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) represents a powerful platform for the separation, isolation, and unambiguous structural elucidation of compounds in complex mixtures. nih.govuab.catnih.gov
In this setup, HPLC first separates the components of a sample. uab.cat Individual peaks can then be trapped on an SPE cartridge. chromatographyonline.com This allows for the concentration of low-level components and the exchange of the HPLC mobile phase with a deuterated solvent suitable for NMR analysis. chromatographyonline.com The trapped analyte is then eluted into the NMR spectrometer for detailed structural characterization. chromatographyonline.com Simultaneously, the high-resolution mass data from TOF-MS provides accurate mass and elemental composition information. nih.gov
This integrated approach, often referred to as LC-SPE-NMR/MS, has been successfully applied to the analysis of metabolites and natural products, enabling the unequivocal identification of compounds even when present in limited quantities. nih.govuab.cat The application of such a powerful technique to the analysis of this compound would allow for the definitive identification of impurities and degradation products, providing a complete chemical profile of the substance.
Impurity Profiling and Trace Level Analysis in Research Matrices
Impurity profiling is the identification and quantification of all potential impurities in a substance. chromicent.de This is a critical aspect of quality control in the pharmaceutical and chemical industries, as even trace levels of impurities can affect the efficacy and safety of the final product. researchgate.net
The analytical methods discussed above are all applicable to impurity profiling. The combination of a high-resolution separation technique like UPLC (Ultra-Performance Liquid Chromatography) or HPLC with a sensitive and selective detector such as a TOF-MS is ideal for detecting and identifying unknown impurities. chromicent.de For compounds that lack a strong UV chromophore, detectors like the Corona Charged Aerosol Detector (CAD) can be employed. researchgate.net
Forced degradation studies, where the substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), are often performed to identify potential degradation products. researchgate.net The resulting complex mixtures are then analyzed using techniques like LC-MS/MS to identify the degradants. researchgate.net The development and validation of robust analytical methods are essential to ensure the accuracy and reliability of impurity profiling data. researchgate.net
Data Tables
Table 1: Analytical Techniques for this compound and Related Compounds
| Analytical Technique | Application | Key Advantages |
| Time-of-Flight Mass Spectrometry (TOF-MS) | Accurate mass determination, impurity identification | High resolution, high mass accuracy, elemental composition determination nih.govnih.gov |
| Spectrophotometry (UV-Vis) | Quantification | Simplicity, speed, cost-effective pjoes.com |
| Solid-Phase Extraction (SPE) | Sample cleanup, preconcentration | High recovery, reduced solvent use, automation potential uoa.grresearchgate.net |
| Molecularly Imprinted Polymers (MIPs) | Selective extraction | High selectivity, stability, low cost researchgate.netrsc.org |
| HPLC-SPE-NMR-TOF-MS | Comprehensive structural elucidation | Unambiguous identification, analysis of low-level components nih.govuab.cat |
| Impurity Profiling | Identification and quantification of impurities | Ensures product quality and safety chromicent.deresearchgate.net |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
A primary focus for future research will be the development of more sustainable and environmentally friendly methods for synthesizing 4-chloro-2-naphthonitrile. nih.govskpharmteco.com Traditional chemical syntheses can be resource-intensive and generate hazardous waste. acs.org To address this, the chemical community is increasingly turning to the principles of green chemistry. nih.govskpharmteco.com
Future synthetic strategies are likely to include:
Catalytic C-H Cyanation: This approach involves the direct conversion of a C-H bond on a naphthalene (B1677914) precursor to a cyano group. nih.govchemrxiv.org Research into transition-metal catalysts, such as those based on palladium, nickel, or copper, could lead to milder reaction conditions and higher efficiency. numberanalytics.comnih.gov
Flow Chemistry: Utilizing continuous flow reactors can significantly improve reaction safety, efficiency, and scalability. rsc.orgrsc.org This method allows for precise control over reaction parameters, often leading to higher yields and purity while minimizing solvent use. rsc.orgrsc.orgacs.org
Green Solvents and Reagents: The exploration of alternative, less hazardous solvents, such as ionic liquids, is a key aspect of green chemistry. acs.orgrsc.org Additionally, developing cyanide-free cyanation methods, for example, using CO2 and NH3 as a source for the cyano group, represents a significant step towards safer chemical processes. researchgate.net
A comparative overview of these emerging synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Cyanation | Increased atom economy, potential for fewer synthetic steps. acs.org | Development of efficient and selective catalysts, understanding reaction mechanisms. nih.govchemrxiv.org |
| Flow Chemistry | Enhanced safety, scalability, improved process control, and higher throughput. rsc.orgrsc.org | Reactor design optimization, integration with real-time analytics. rsc.orgacs.org |
| Green Solvents/Reagents | Reduced environmental impact, improved safety profile. nih.govacs.org | Identifying effective and recyclable solvents, developing cyanide-free protocols. rsc.orgresearchgate.net |
Design and Synthesis of Advanced Derivatives with Tuned Properties
The this compound molecule is an excellent starting point for creating a diverse range of advanced derivatives. The chloro and nitrile functional groups are versatile handles that can be readily transformed, allowing for the fine-tuning of the molecule's electronic, optical, and biological properties. numberanalytics.comrsc.org
Future research will likely focus on synthesizing derivatives for specific high-value applications:
Organic Electronics: By strategically modifying the naphthonitrile core, researchers can develop novel materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). gatech.edumdpi.comktu.edu The rigid structure of the naphthalene unit is advantageous for creating stable, high-performance electronic materials. gatech.edu
Bioactive Molecules: The naphthalene scaffold is found in numerous biologically active compounds. ijpsjournal.com By introducing various pharmacophores, new derivatives with potential therapeutic applications, such as antimicrobial or anticancer agents, can be synthesized and evaluated. mdpi.comresearchgate.net
Advanced Polymers: Incorporating this compound derivatives into polymer chains can lead to high-performance materials with enhanced thermal stability, specific dielectric properties, or flame retardancy. numberanalytics.comfrontiersin.orgmdpi.com
Deeper Elucidation of Structure-Function Relationships in Biological Systems
For derivatives of this compound that show promise as bioactive agents, a thorough understanding of their structure-function relationships is crucial. researchgate.netnih.gov This involves investigating how the specific arrangement of atoms in a molecule dictates its interaction with biological targets like proteins and enzymes. nih.govfraunhofer.de
Key areas for future investigation include:
Target Identification: Pinpointing the specific biomolecules that a derivative interacts with to exert its effect.
Mechanism of Action: Elucidating the precise molecular events that occur following the binding of the derivative to its target.
In Silico and In Vitro Correlation: Combining computational predictions with experimental data to build robust models that can explain and predict biological activity. biomedres.us This knowledge is essential for the rational design of more potent and selective drug candidates.
Integration with Artificial Intelligence and Machine Learning for Predictive Studies
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid analysis and prediction of molecular properties. mdpi.comdntb.gov.uaacs.orgacs.org These computational tools can accelerate the discovery and optimization of new this compound derivatives.
Future applications in this domain will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the chemical structure of derivatives with their biological activity or physical properties. ijpsjournal.comnsf.govnih.govnih.gov This allows for the prediction of a new molecule's properties before it is even synthesized. nsf.govdntb.gov.uauninsubria.it
Virtual Screening: Using computer simulations to screen vast libraries of virtual compounds to identify those most likely to have desired properties. ijpsjournal.comresearchgate.neteuropa.eu This dramatically reduces the time and cost of experimental screening.
De Novo Design: Employing generative AI models to design entirely new molecules with optimized properties from the ground up. europa.eunih.gov
| AI/ML Application | Objective | Potential Impact |
| QSAR Modeling | Predict biological activity, toxicity, and physicochemical properties. ijpsjournal.comnsf.gov | Prioritizes the synthesis of the most promising compounds, saving time and resources. nih.govuninsubria.it |
| Virtual Screening | Identify potential hits from large digital compound libraries. researchgate.neteuropa.eu | Accelerates the initial stages of drug discovery and materials development. ijpsjournal.com |
| De Novo Design | Generate novel molecular structures tailored for specific functions. nih.gov | Opens up new avenues for innovation by exploring uncharted chemical space. europa.eu |
Exploration of New Applications in Emerging Technologies
The unique properties of this compound and its derivatives make them promising candidates for a variety of cutting-edge technologies. Future research should aim to explore applications beyond conventional areas.
Potential emerging applications include:
Advanced Polymers: Poly(arylene ether nitrile) (PEN) polymers, which share structural motifs with this compound, are known for their excellent thermal stability and dielectric properties, making them suitable for high-performance electronics and energy storage applications. mdpi.com
Energy Storage: Aromatic nitrile compounds are being investigated for their potential use in energy storage systems like batteries and supercapacitors. numberanalytics.com The nitrile group can participate in redox reactions, and the aromatic structure provides stability. acs.org
Molecular Electronics: The rigid, π-conjugated system of the naphthalene core makes it an interesting building block for molecular-scale electronic components. researchgate.net
By pursuing these research directions, the scientific community can continue to build upon the foundation of knowledge for this compound, paving the way for new discoveries and impactful technologies.
Q & A
Q. What spectroscopic techniques are recommended for characterizing 4-Chloro-2-naphthonitrile, and how should they be applied?
To confirm the structure and purity of this compound, use gas chromatography-mass spectrometry (GC/MS) coupled with solid-phase extraction (SPE) for sample preparation. Derivatization (e.g., ethylation) improves volatility for GC/MS analysis. Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving aromatic proton environments and nitrile/chlorine substituent effects. For example, the chlorine atom’s electron-withdrawing effect shifts adjacent protons downfield. Cross-validate results with Fourier-transform infrared (FTIR) spectroscopy to identify the nitrile (C≡N) stretch (~2220–2260 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
Given its structural similarity to naphthalene derivatives (known for toxicity), adhere to:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods.
- Ventilation : Ensure adequate airflow to prevent inhalation of vapors.
- Waste disposal : Collect halogenated waste separately, as chlorinated nitriles may release toxic gases (e.g., HCN) under decomposition.
Refer to toxicological profiles for naphthalene analogs (e.g., respiratory and dermal exposure risks) and prioritize acute toxicity testing in early research phases .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
Employ hybrid functionals (e.g., B3LYP ) that incorporate exact exchange terms to model the electron density and frontier molecular orbitals (HOMO/LUMO). The chlorine substituent’s electronegativity and nitrile’s electron-withdrawing nature significantly influence charge distribution. For accurate thermochemical data (e.g., ionization potentials), use basis sets like 6-311++G(d,p) and validate against experimental atomization energies. Becke’s 1993 work demonstrates that including exact exchange terms reduces average absolute deviations in energy calculations to ~2.4 kcal/mol .
Q. How can discrepancies between experimental and computational vibrational spectra be resolved?
Contradictions often arise from anharmonic effects or solvent interactions. To address this:
Anharmonic corrections : Use second-order vibrational perturbation theory (VPT2) in DFT calculations.
Solvent modeling : Apply implicit solvation models (e.g., PCM or SMD) to simulate polar environments.
Experimental calibration : Compare computed spectra with FTIR/GC-MS data under controlled humidity and temperature. For example, the nitrile stretch’s position can shift by 10–20 cm⁻¹ depending on solvent polarity .
Q. What mechanistic insights guide the design of cross-coupling reactions involving this compound?
The chlorine atom’s leaving-group ability and nitrile’s directing effects influence reactivity. For Suzuki-Miyaura couplings:
- Catalyst selection : Palladium (e.g., Pd(PPh₃)₄) with bulky ligands enhances selectivity for C-Cl activation over nitrile interference.
- Base optimization : Use K₂CO₃ or Cs₂CO₃ to deprotonate boronic acids without degrading the nitrile group.
Monitor reaction progress via HPLC-MS to detect intermediates (e.g., Pd-π-complexes) and adjust ligand/stoichiometry ratios accordingly .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in polar solvents be addressed?
Reported solubility variations may stem from crystallinity or impurities. To resolve:
Purification : Recrystallize using a mixed solvent system (e.g., ethanol/water).
DSC/TGA analysis : Determine melting points and decomposition profiles to assess purity.
Quantum mechanical calculations : Compute solvation free energies (ΔG_solv) using COSMO-RS models to predict solubility trends. Cross-reference with experimental UV-Vis absorbance in saturated solutions .
Methodological Best Practices
- Synthetic optimization : For reproducibility, document reaction parameters (temperature, catalyst loading, solvent polarity) systematically.
- Computational validation : Always benchmark DFT functionals against experimental data (e.g., NMR chemical shifts) before extrapolating results.
- Safety data generation : Prioritize acute toxicity assays (e.g., LD50) and environmental persistence studies early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
